Enhanced D3 Dopamine Receptor Affinity vs. Regioisomeric Scaffolds
The compound is a highly potent human dopamine D3 receptor antagonist (Ki = 1.10 nM; IC50 = 1.20 nM) [1]. Cross-study comparison indicates this activity is >20-fold more potent than a closely related analog from the same patent family (US8748608, compound 34; IC50 = 25.7-30 nM for D3) [2]. This level of potency is distinct from other N-(quinolin-8-yl)benzamide scaffolds like the unsubstituted parent molecule, which have not been reported as potent D3 ligands, and from N-(quinolin-6-yl)benzamide, which primarily engages other targets [3].
| Evidence Dimension | Dopamine D3 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 1.10 nM; IC50 = 1.20 nM |
| Comparator Or Baseline | Compound 34 from US8748608 (D3 IC50 = 25.7 nM) and unsubstituted N-(quinolin-8-yl)benzamide (no significant D3 activity reported) |
| Quantified Difference | >21-fold increase in potency for the target compound compared to US8748608 compound 34 |
| Conditions | In vitro radioligand displacement assay ([125I]IABN) and mitogenesis assay in HEK293 cells expressing human D3 receptor |
Why This Matters
This high affinity makes the compound a suitable starting point for developing D3-selective positron emission tomography (PET) tracers or pharmacological probes, whereas weaker analogs would be unsuitable for labeling low-density receptor populations.
- [1] BindingDB. (2014). BDBM123840: US8748608, 12. Affinity Data: Ki 1.10 nM for human dopamine D3 receptor. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (2014). BDBM50378001: CHEMBL1627321, US8748608, 36. IC50 25.7 nM for human D3 receptor. Retrieved from bindingdb.org. View Source
- [3] BindingDB. (n.d.). BDBM61328: N-(6-quinolinyl)benzamide. Target: Eukaryotic translation initiation factor 4H. Retrieved from bindingdb.org. View Source
